Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a bicyclic core with substituents at positions 5, 6, and 5. The 5-phenyl group, 6-ethyl carboxylate, and 7-(3-ethoxy-4-hydroxyphenyl) substituents define its structural uniqueness. Triazolo-pyrimidines are pharmacologically significant, often explored for antimicrobial, antiviral, and enzyme-inhibitory activities . This compound’s 3-ethoxy-4-hydroxyphenyl group may enhance hydrogen-bonding interactions, influencing solubility and bioactivity.
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H22N4O4/c1-3-29-17-12-15(10-11-16(17)27)20-18(21(28)30-4-2)19(14-8-6-5-7-9-14)25-22-23-13-24-26(20)22/h5-13,20,27H,3-4H2,1-2H3,(H,23,24,25) |
InChI Key |
RBTSIEDCAIBAAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C4=CC=CC=C4)C(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves multicomponent reactions. One common method is the Biginelli-like reaction, which involves the cyclization of aldehydes, compounds with active methylene groups (such as β-dicarbonyl compounds), and amidines (such as 1H-1,2,4-triazol-5-amine) . The reaction can be carried out under acidic catalysis and often proceeds in a one-pot procedure .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to improve yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts and reaction conditions, as well as scaling up the reaction to industrial volumes using continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the compound has leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its neuroprotective and anti-inflammatory properties.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogues differ in substituents at positions 5, 6, and 7, impacting physicochemical and biological properties:
Key Observations :
- Hydrophilicity : The target compound’s 4-hydroxyphenyl group increases water solubility compared to methoxy-substituted analogues (e.g., 2,4-dimethoxy or 3,4,5-trimethoxy derivatives) .
- Bioactivity : Trimethoxy derivatives (e.g., ) show enhanced π-interactions with biological targets, while bromophenyl and trifluoromethyl groups (e.g., ) improve binding to hydrophobic enzyme pockets.
- Synthetic Flexibility: Amino or sulfanyl substituents (e.g., ) allow regioselective modifications, enabling tailored bioactivity.
Key Observations :
- The target compound’s synthesis (analogous to ) employs eco-friendly solvents (water/ethanol) and a recyclable additive, aligning with green chemistry principles.
- Tetrazolo derivatives (e.g., ) require corrosive HCl, limiting scalability.
- Regioselective syntheses (e.g., ) demonstrate the impact of reaction conditions on product diversity.
Key Observations :
- The target compound’s 3-ethoxy-4-hydroxyphenyl group may mimic natural phenolic inhibitors (e.g., tyrosine kinase inhibitors).
Biological Activity
Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazolo-pyrimidine framework, which is known for its diverse pharmacological properties. Its chemical formula is , and it has a molecular weight of 382.42 g/mol. The presence of the ethoxy and hydroxy groups contributes to its solubility and potential interactions with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. The following table summarizes its effectiveness against selected bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
Anti-inflammatory Effects
In vivo studies have demonstrated the anti-inflammatory potential of this compound. It was found to significantly reduce inflammation in animal models of arthritis.
Case Study: Arthritis Model
In a controlled study using rats with induced arthritis, treatment with the compound resulted in a reduction of paw swelling by approximately 45% compared to control groups.
Antitumor Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies on cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 Value (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induces Apoptosis | |
| HeLa (Cervical Cancer) | 10.0 | Inhibits Proliferation |
The biological activity of this compound is believed to involve multiple pathways:
- Antioxidant Mechanism : The hydroxy group enhances electron donation capabilities, allowing it to neutralize free radicals effectively.
- Antimicrobial Mechanism : It disrupts bacterial cell membrane integrity and inhibits essential enzymes.
- Anti-inflammatory Mechanism : It modulates cytokine production and reduces leukocyte infiltration at inflammation sites.
- Antitumor Mechanism : It activates caspase pathways leading to programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
